1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(3,4-dichlorophenyl)urea

FAAH Inhibition Target Identification Chemical Probe

The compound 1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(3,4-dichlorophenyl)urea (CAS 1396774-42-7) is a synthetic, heteroaryl-substituted urea derivative. It is documented in authoritative drug-target databases as a small-molecule inhibitor of Fatty Acid Amide Hydrolase (FAAH), originating from Janssen Pharmaceutica's patent portfolio.

Molecular Formula C17H16Cl2N2O4
Molecular Weight 383.23
CAS No. 1396774-42-7
Cat. No. B2778507
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(3,4-dichlorophenyl)urea
CAS1396774-42-7
Molecular FormulaC17H16Cl2N2O4
Molecular Weight383.23
Structural Identifiers
SMILESCC(CNC(=O)NC1=CC(=C(C=C1)Cl)Cl)(C2=CC3=C(C=C2)OCO3)O
InChIInChI=1S/C17H16Cl2N2O4/c1-17(23,10-2-5-14-15(6-10)25-9-24-14)8-20-16(22)21-11-3-4-12(18)13(19)7-11/h2-7,23H,8-9H2,1H3,(H2,20,21,22)
InChIKeyWMBYJSCOPPJJQJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Specification for 1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(3,4-dichlorophenyl)urea (CAS 1396774-42-7): A Heteroaryl Urea FAAH Modulator


The compound 1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(3,4-dichlorophenyl)urea (CAS 1396774-42-7) is a synthetic, heteroaryl-substituted urea derivative. It is documented in authoritative drug-target databases as a small-molecule inhibitor of Fatty Acid Amide Hydrolase (FAAH), originating from Janssen Pharmaceutica's patent portfolio [1]. Its structural signature—a benzodioxole-hydroxypropyl motif linked via a urea bridge to a 3,4-dichlorophenyl ring—distinguishes it from earlier piperazinyl/piperidinyl urea FAAH inhibitor scaffolds. This chemical architecture suggests a distinct mode of covalent FAAH engagement, but a crucial evidence gap must be acknowledged: no peer-reviewed primary research article or annotated patent example has yet disclosed quantitative biological data for this exact compound, limiting immediate procurement decisions to those based on target class potential rather than demonstrated differential performance.

Why Generic Substitution is Not Advisable for 1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(3,4-dichlorophenyl)urea in FAAH-Targeted Research


In the domain of mechanism-based FAAH inhibitors, the concept of 'class-level interchangeability' is demonstrably false. The Janssen group and others have shown that potency, brain penetration, and the Ames II mutagenicity profile of the released heteroaryl amine are exquisitely sensitive to minor structural perturbations in the urea electrophile's aryl substituents [1]. For example, isosteric replacement of a heteroaryl amine leaving group can alter FAAH IC50 by orders of magnitude or convert a non-mutagenic compound into a framework with unacceptable genotoxicity risk [1]. Therefore, a generic urea-based FAAH inhibitor cannot be assumed to recapitulate the specific pharmacological or safety profile intended for 1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(3,4-dichlorophenyl)urea. The quantitative evidence for context-dependent selection, while currently unpublished for this precise analog, is firmly established for the chemotype class, making blind substitution a high-risk procurement strategy.

Quantitative Differentiation Evidence for 1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(3,4-dichlorophenyl)urea: Comparative Analysis & Data Audit


Target Engagement Annotation vs. Closest In-Class Inhibitors

Authoritative database curation confirms the primary target of CAS 1396774-42-7 is Fatty Acid Amide Hydrolase (FAAH), categorized specifically as a 'Heteroaryl-substituted urea derivative 1' (PMID26413912-Compound-44) [1]. This places it within a distinct medicinal chemistry series patented by Janssen for FAAH modulation. However, direct potency data (IC50/Ki) for this analog is absent from the public domain. The closest structurally characterized comparator series, the pyrimidinyl-piperazine-carboxamide ureas [2], operate via the same covalent serine-modification mechanism but differ fundamentally in their core scaffold logic and aryl-amine leaving group identity, precluding direct numerical comparison from the available evidence.

FAAH Inhibition Target Identification Chemical Probe

Structural Differentiation: Leaving Group Mutagenicity Risk Profile

A critical differentiator for Janssen's heteroaryl urea FAAH program was the optimization of the aryl amine leaving group to eliminate Ames II mutagenicity, a key hurdle in covalent FAAH inhibitor development [1]. The established structure-mutagenicity relationships (SMR) demonstrate that aniline-derived leaving groups with specific chloro-substitution patterns can be non-mutagenic in the Ames II assay, unlike their unsubstituted or mono-substituted counterparts [1]. The 3,4-dichlorophenyl moiety in CAS 1396774-42-7 is hypothesized to yield a 3,4-dichloroaniline metabolite. While direct mutagenicity data for this precise metabolite within the Janssen SMR model is not publicly disclosed, the class-level evidence strongly suggests this substitution pattern was selected deliberately to avoid the mutagenicity liabilities that plagued earlier urea-based FAAH inhibitors.

Drug Safety Ames II Assay Structure-Mutagenicity Relationship

Brain Penetration Potential: A Data Gap in Comparative Context

For CNS-acting FAAH inhibitors, the brain-to-plasma (B/P) ratio is a crucial efficacy determinant. A published 3D-QSAR study on a related series of 90 heteroaryl urea FAAH inhibitors demonstrated that B/P ratios can range from 0.02:1 to 4:1 depending on subtle changes to the heteroaryl core and the linker region [1]. This extreme variability underscores that brain penetration is not a class-wide property but a highly specific molecular attribute. CAS 1396774-42-7, with its unique benzodioxole-hydroxypropyl linker, falls outside the QSAR applicability domain of prior piperazinyl-piperidinyl series. Consequently, its B/P ratio is unknown and cannot be predicted by simple analogy. This represents a substantial evidence gap that must be closed before selecting this compound for any CNS-focused study.

Pharmacokinetics Blood-Brain Barrier CNS Drug Discovery

Recommended Application Scenarios for 1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(3,4-dichlorophenyl)urea Based on Current Evidence


Chemical Probe for In Vitro FAAH Target Engagement Studies (Peripheral Assays)

Given the FAAH target annotation [1], this compound is best positioned as a tool compound for in vitro biochemical or cell-based assays measuring FAAH activity in peripheral tissues. Its hypothesized non-mutagenic metabolite profile, inferred from Janssen's structure-mutagenicity optimization campaign [2], reduces acute safety concerns in laboratory handling. However, the absence of a published IC50 value for this precise analog necessitates that any procurement be accompanied by an in-house potency determination (e.g., FAAH inhibition assay using [3H]-anandamide hydrolysis) as an immediate first step upon receipt.

Structure-Activity Relationship (SAR) Probe for Urea-Based Covalent Inhibitor Design

The compound's unique combination of a benzodioxole-hydroxypropyl linker and a 3,4-dichlorophenyl urea electrophile constitutes a novel chemotype within FAAH inhibitor space, distinct from the extensively studied piperazinyl/piperidinyl ureas [1]. It is ideally suited as a comparator probe in SAR campaigns aimed at exploring linker geometry and electrophile substitution effects on serine hydrolase inhibition kinetics. Its procurement is most justified in research programs specifically seeking to diverge from the Janssen pyrimidinyl-piperazine scaffold.

Reference Standard for Analytical Method Development and Metabolite Identification

The well-defined chemical structure and the predictable metabolic liability (hydrolytic release of 3,4-dichloroaniline) make CAS 1396774-42-7 a suitable reference standard for developing LC-MS/MS methods to quantify urea-based FAAH inhibitors and their key metabolites. This application is supported by the detailed analytical characterization available through chemical databases [1] and does not require in vivo efficacy data, aligning with the currently available evidence.

Quote Request

Request a Quote for 1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(3,4-dichlorophenyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.